2-({11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a tricyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) with a sulfur atom, acetyl, benzyl, and 3-methylphenyl substituents. The compound’s crystallographic data, including bond lengths, angles, and torsional parameters, were likely refined using the SHELX system (e.g., SHELXL), ensuring high precision in its structural determination .
Properties
IUPAC Name |
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c1-17-7-6-10-20(13-17)28-23(33)16-35-27-29-25-24(21-11-12-30(18(2)32)15-22(21)36-25)26(34)31(27)14-19-8-4-3-5-9-19/h3-10,13H,11-12,14-16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXIXTODNXNSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazatricyclo structure, followed by the introduction of the acetyl, benzyl, and sulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2-({11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic uses.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, it is compared to structurally related analogs (Table 1). Key differentiating factors include substituent variations, molecular weight, and reported bioactivity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Structural Variations :
- The target compound’s tricyclic core and benzyl group distinguish it from bicyclic analogs (e.g., the third entry in Table 1), which exhibit reduced steric hindrance and higher solubility .
- Substitution at the phenyl ring (3-methyl vs. 4-fluoro or 2-chloro) impacts lipophilicity and target affinity. For instance, fluorinated analogs often show enhanced membrane permeability .
Bioactivity :
- While the target compound lacks published IC₅₀ values, its propionyl-substituted analog demonstrates potent kinase inhibition (IC₅₀ = 12 nM), suggesting that acyl group modifications significantly influence activity .
Crystallographic Reliability :
- The use of SHELX programs (e.g., SHELXL) for structural refinement ensures consistency in comparing bond parameters across analogs, minimizing systematic errors in structure-activity analyses .
Biological Activity
The compound 2-({11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound features multiple functional groups that contribute to its biological activity:
- Acetyl group : Enhances lipophilicity and may influence receptor binding.
- Benzyl group : Known to participate in various biological interactions.
- Thiazole and triazine rings : Contribute to the compound's pharmacological properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (ER-positive) | 19.3 | Inhibition of estrogen receptor signaling |
| MDA-MB-468 (EGFR-overexpressed) | 5.2 | Inhibition of EGFR signaling and Akt phosphorylation |
These results indicate that the compound exhibits selective cytotoxicity towards breast cancer cell lines, particularly those overexpressing the epidermal growth factor receptor (EGFR) .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of EGFR Signaling : The compound has been shown to inhibit downstream signaling pathways associated with EGFR, particularly affecting Akt phosphorylation, which is crucial for cell survival and proliferation .
- Synergistic Effects : In combination with gefitinib (an EGFR tyrosine kinase inhibitor), the compound demonstrated enhanced cytotoxicity in MDA-MB-468 cells, indicating a potential for combinatorial therapeutic strategies .
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer therapy:
- Case Study 1 : A study involving MDA-MB-468 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, confirming its potency as a therapeutic agent against triple-negative breast cancer .
- Case Study 2 : A combination treatment regimen using this compound and gefitinib resulted in significantly reduced tumor growth in xenograft models, supporting its use in targeted therapies for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
